N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-Cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a cyclohexylamine group at position 6 and a 3-(trifluoromethyl)phenyl group at position 3 (). Its molecular formula is C₁₈H₁₈F₃N₅, with a molecular weight of 361.37 g/mol and a logP value indicative of moderate lipophilicity (). The compound is notable for its role as a PIM1 kinase inhibitor, with crystallographic studies confirming its binding to the kinase's hinge region (PDB ID: 3BGQ; docking score: -6.020) (). It has been explored in oncology, particularly for targeting hematologic malignancies and solid tumors ().
Properties
IUPAC Name |
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-4-9(5-3-1)13-10-6-7-11-14-12-8-16(11)15-10/h6-9H,1-5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQIYICCWTUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one, while reduction may produce this compound derivatives .
Scientific Research Applications
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase pim-1, which plays a role in cell proliferation and survival. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Estimated logP values based on substituent contributions.
Key Observations:
- Substituent Impact : The trifluoromethyl group at position 3 (common in PIM1/BRD4 inhibitors) enhances hydrophobic interactions and metabolic stability ().
- Amine Group Variations : Cyclohexyl (target compound) and butyl () groups influence solubility and membrane permeability. Bulkier substituents like indole-ethyl () improve target selectivity but may reduce bioavailability.
PIM1 Kinase Inhibitors:
- The target compound binds to PIM1 via hydrogen bonding with Glu171 and hydrophobic interactions with the hinge region ().
- SGI-1776 (imidazo[1,2-b]pyridazine analog) showed clinical promise but was discontinued due to cardiotoxicity, highlighting the safety advantages of triazolo-pyridazine scaffolds ().
BRD4 Bromodomain Inhibitors:
- STK651245 (indole-ethyl analog) achieves submicromolar affinity (Kd: 0.091 µM) via π-π stacking with Trp81 and hydrogen bonding with Asn140 ().
- Methyl or methoxy substituents (e.g., Z1192171101) reduce potency compared to trifluoromethyl groups ().
PARP14 and Antiproliferative Agents:
- N-(4-Chlorophenethyl)-6-methyl analog () and related esters () exhibit antiproliferative activity against endothelial and tumor cells, though thrombin inhibition is lost upon structural modification.
Biological Activity
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by a triazole ring fused with a pyridazine moiety and a cyclohexyl substituent. Its molecular formula is with a molecular weight of approximately 218.26 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exert its effects by:
- Inhibiting Enzyme Activity : It may bind to the active sites of certain enzymes, thereby inhibiting their functions.
- Modulating Receptor Functions : The compound could interact with receptors involved in various signaling pathways, influencing cellular responses.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle progression. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
-
Mechanistic Insights :
- Research Focus : Investigating the apoptotic pathways activated by the compound.
- : Activation of intrinsic apoptotic pathways was confirmed through increased expression of pro-apoptotic proteins.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Triazolo-Pyridazine | Antimicrobial & Anticancer | 10-20 |
| Savolitinib | c-Met Inhibitor | Anticancer | 0.005 |
| Other Triazole Derivatives | Various | Antimicrobial | 5-50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
